Phenoxyacetone

描述

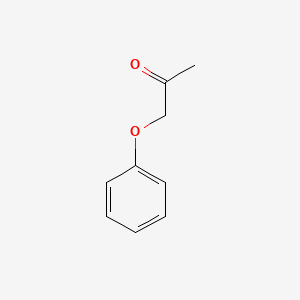

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenoxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAVNXZAQASOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060740 | |

| Record name | 2-Propanone, 1-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-87-4 | |

| Record name | 1-Phenoxy-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxyacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxyacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenoxyacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKT38MGG38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenoxyacetone: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetone (CAS 621-87-4), a ketone with a phenoxy substituent, serves as a valuable building block in organic synthesis and exhibits noteworthy biological activity. This technical guide provides a comprehensive overview of its fundamental chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. Furthermore, this document explores its role as an acetylcholinesterase inhibitor, offering a foundational understanding for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound, also known as 1-phenoxy-2-propanone, possesses a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[1] Its structure features a phenyl group linked via an ether bond to an acetone moiety.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Colorless to very pale yellow liquid | [2][3] |

| Boiling Point | 229-230 °C | [4] |

| Density | 1.097 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.521 | [4][5] |

| Flash Point | 85 °C (185 °F) | [5][6] |

| Solubility | Soluble in organic solvents like ethanol and ether; sparingly soluble in water. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR (in CDCl₃) | Signals corresponding to the methyl, methylene, and phenyl protons. | [7] |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern. | [1] |

Synthesis of this compound

This compound is commonly synthesized via the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol for Synthesis

This protocol is a representative example of the Williamson ether synthesis for preparing this compound.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH) or Sodium hydride (NaH)

-

Chloroacetone

-

Anhydrous solvent (e.g., acetone, DMF)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in the anhydrous solvent. Carefully add an equimolar amount of a strong base like sodium hydroxide or sodium hydride portion-wise. The reaction is exothermic and may require cooling. Stir the mixture at room temperature until the phenol is completely converted to sodium phenoxide.

-

SN2 Reaction: To the freshly prepared sodium phenoxide solution, add chloroacetone dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to yield a colorless to pale yellow oil.

Biological Activity: Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[4][8] This inhibitory activity makes this compound and its derivatives subjects of interest in the development of potential therapeutics for conditions such as Alzheimer's disease.

Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a generalized protocol for assessing the AChE inhibitory activity of this compound using the spectrophotometric method developed by Ellman.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

A known AChE inhibitor (e.g., galantamine) as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of AChE, ATCI, DTNB, and this compound in the phosphate buffer.

-

Assay in Microplate: To each well of a 96-well microplate, add the phosphate buffer, a solution of DTNB, and the test compound (this compound) at various concentrations. A control well should contain the buffer instead of the test compound.

-

Enzyme Addition: Add the AChE solution to each well to initiate the reaction.

-

Substrate Addition and Measurement: Start the enzymatic reaction by adding the ATCI solution. Immediately measure the absorbance at 412 nm using a microplate reader. Record the absorbance at regular intervals for a set period.

-

Calculation of Inhibition: The rate of reaction is determined by the change in absorbance per unit time. The percentage of inhibition by this compound is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

Caption: Logical workflow of the acetylcholinesterase inhibition assay.

Analytical Methods

The purity and concentration of this compound can be determined using standard chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless.

-

Temperature Program: An initial oven temperature of around 60-80°C, ramped up to 250-280°C.

-

MS Detection: Electron ionization (EI) with a mass range of m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of this compound, particularly for monitoring reaction progress or for purity assessment of less volatile derivatives.

Typical HPLC Parameters:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the phenyl group shows strong absorbance (e.g., ~270 nm).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled.[3][9][10] Wear protective gloves, safety glasses, and a lab coat. Store in a cool, dry place away from heat and open flames.[6]

Conclusion

This compound is a versatile chemical with a well-defined structure and a range of applications in organic synthesis and medicinal chemistry. This guide provides essential technical information and detailed experimental protocols to aid researchers in their work with this compound. Further investigation into its biological activities and the synthesis of its derivatives may lead to the development of novel therapeutic agents.

References

- 1. This compound CAS#: 621-87-4 [m.chemicalbook.com]

- 2. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. This compound | 621-87-4 [chemicalbook.com]

An In-depth Technical Guide to 1-Phenoxy-2-propanone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxy-2-propanone, also known by synonyms such as phenoxyacetone and phenoxymethyl methyl ketone, is an organic compound with the chemical formula C₉H₁₀O₂.[1] It belongs to the class of α-phenoxyketones and has garnered interest in various scientific fields due to its utility as a synthetic intermediate and its biological activity as an acetylcholinesterase inhibitor. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological relevance of 1-phenoxy-2-propanone, tailored for a scientific audience.

Discovery and Historical Context

The first documented synthesis of 1-phenoxy-2-propanone, then referred to as "Phenoxylacetone," dates back to 1895 and is attributed to the German chemist R. Stoermer. The work was published in the Berichte der deutschen chemischen Gesellschaft. Stoermer's initial research was driven by the goal of synthesizing methylcoumarone, and this compound was a key intermediate in this endeavor. His method involved the reaction of sodium phenolate with chloroacetone. This early work laid the foundation for the synthesis of a variety of α-phenoxyketones.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 1-phenoxy-2-propanone is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 1-Phenoxy-2-propanone

| Property | Value | Source |

| CAS Number | 621-87-4 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Boiling Point | 229-230 °C | |

| Melting Point | Not available | |

| Density | 1.097 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.521 |

Table 2: Spectroscopic Data for 1-Phenoxy-2-propanone

| Spectrum Type | Key Peaks/Shifts | Source |

| ¹H NMR (CDCl₃) | δ (ppm): 2.26 (s, 3H, CH₃), 4.52 (s, 2H, CH₂), 6.87-7.28 (m, 5H, Ar-H) | [2] |

| ¹³C NMR (CDCl₃) | δ (ppm): 27.0 (CH₃), 73.8 (CH₂), 114.6 (Ar-C), 121.5 (Ar-C), 129.5 (Ar-C), 158.0 (Ar-C), 206.0 (C=O) | |

| Mass Spectrum (EI) | m/z: 150 (M+), 107, 94, 77, 43 | [3] |

| Infrared (Neat) | ν (cm⁻¹): 3060, 2920, 1725 (C=O), 1595, 1495, 1240, 755, 690 | [1] |

Experimental Protocols

Historical Synthesis of 1-Phenoxy-2-propanone (Stoermer, 1895)

The following protocol is based on the translated description of Stoermer's 1895 synthesis of this compound. This method exemplifies a classic Williamson ether synthesis followed by the reaction of the resulting phenoxide with an α-haloketone.

Objective: To synthesize 1-phenoxy-2-propanone from phenol and chloroacetone.

Materials:

-

Phenol

-

Sodium metal

-

Monochloroacetone

-

Diethyl ether

-

Sodium bisulfite

-

Dilute sodium hydroxide solution

Procedure:

-

Preparation of Sodium Phenolate: In a flask, dissolve sodium metal in an excess of dry phenol (3 to 4 times the molar amount of chloroacetone to be used). It is crucial to exclude any trace of water to prevent the formation of sodium hydroxide, which can interfere with the reaction.

-

Reaction with Chloroacetone: Once all the sodium has dissolved to form sodium phenolate, slowly add monochloroacetone to the reaction mixture.

-

Heating: Gently heat the mixture until the characteristic smell of chloroacetone is no longer detectable. The reaction mixture will turn brown.

-

Work-up:

-

Make the mixture strongly alkaline.

-

Perform steam distillation to isolate the crude 1-phenoxy-2-propanone, which separates as a colorless oil.

-

Extract the oil from the distillate using diethyl ether.

-

-

Purification:

-

To obtain a pure product, form the bisulfite adduct by treating the ethereal solution with sodium bisulfite. This adduct crystallizes and can be isolated.

-

Decompose the bisulfite adduct with a dilute solution of sodium hydroxide to regenerate the pure 1-phenoxy-2-propanone.

-

-

Final Product: The final product is a colorless oil with a pleasant smell.

Diagram of the historical synthesis workflow:

Caption: Workflow for the historical synthesis of 1-phenoxy-2-propanone as described by Stoermer in 1895.

Biological Activity: Acetylcholinesterase Inhibition

1-Phenoxy-2-propanone has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[4][5] The inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for the therapeutic effects of several drugs used in the treatment of Alzheimer's disease and myasthenia gravis.

The active site of acetylcholinesterase is located at the bottom of a deep and narrow gorge and is composed of two main sites: the catalytic anionic site (CAS) and the peripheral anionic site (PAS).[6][7] The CAS is where the hydrolysis of acetylcholine occurs, involving a catalytic triad of serine, histidine, and glutamate residues. The PAS is located at the entrance of the gorge and is involved in substrate trapping and allosteric modulation of the enzyme's activity.

While the specific binding mode of 1-phenoxy-2-propanone to acetylcholinesterase is not extensively detailed in the available literature, it is proposed that ketone-containing inhibitors can interact with the active site. Some ketones are thought to act as transition state analogs, forming a hemiketal with the active site serine residue.[4] Others may bind to the anionic site, preventing the substrate from accessing the catalytic machinery.[5]

Signaling Pathway of Acetylcholinesterase and its Inhibition:

Caption: General mechanism of acetylcholinesterase (AChE) action and its inhibition by 1-phenoxy-2-propanone.

Conclusion

1-Phenoxy-2-propanone is a molecule with a significant history, dating back to the late 19th century. Its synthesis, first reported by Stoermer, represents a classic example of organic chemical synthesis of that era. The compound's physicochemical and spectroscopic properties are well-characterized. Furthermore, its biological activity as an acetylcholinesterase inhibitor makes it a molecule of interest for researchers in medicinal chemistry and drug development. This guide provides a foundational understanding of 1-phenoxy-2-propanone, serving as a valuable resource for scientific professionals.

References

- 1. 1-Phenoxy-2-propanone | C9H10O2 | CID 69313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(621-87-4) 1H NMR [m.chemicalbook.com]

- 3. 2-Propanone, 1-phenoxy- [webbook.nist.gov]

- 4. Inhibition kinetics of acetylcholinesterase with fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aliphatic ketones are acetylcholinesterase inhibitors but not transition state analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ebi.ac.uk [ebi.ac.uk]

An In-depth Technical Guide to Phenoxyacetone (CAS 621-87-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetone, with the CAS registry number 621-87-4, is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a phenoxy group attached to an acetone backbone, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development and biochemical research.

Chemical and Physical Properties

This compound is a combustible liquid that appears as a white to yellow or green clear liquid.[1][2] The quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 621-87-4 | [3] |

| Molecular Formula | C₉H₁₀O₂ | [3][4] |

| Molecular Weight | 150.17 g/mol | [3] |

| Synonyms | Phenoxy-2-propanone, 1-Phenoxy-2-propanone, 1-Phenoxyacetone | [3][5] |

| Appearance | White to Yellow to Green clear liquid | [1][2] |

| Purity | >97.0% (GC) | [1][2] |

Table 2: Physical Properties

| Property | Value | Reference |

| Boiling Point | 229-230 °C (lit.) | [3][6] |

| Density | 1.097 g/mL at 25 °C (lit.) | [3][6] |

| Refractive Index (n20/D) | 1.521 (lit.) | [3] |

| Flash Point | 85 °C (185 °F) - closed cup | [3][6] |

| Solubility | Soluble in Acetone, Ether, Chloroform (Slightly), Ethyl Acetate (Slightly) | [1][7] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Reaction Scheme

The overall reaction for the Williamson ether synthesis of this compound is as follows:

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a laboratory-scale synthesis of this compound from phenol and chloroacetone.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

Chloroacetone

-

Acetone (solvent)

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distilled water

-

5% Sodium hydroxide solution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Phenoxide Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in acetone.

-

Slowly add a stoichiometric equivalent of sodium hydroxide to the solution while stirring. The reaction is exothermic.

-

Continue stirring at room temperature until the phenol is completely converted to sodium phenoxide.

-

-

Alkylation:

-

To the solution of sodium phenoxide, slowly add chloroacetone.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water in a separatory funnel.

-

Separate the organic layer and wash it sequentially with a 5% sodium hydroxide solution (to remove any unreacted phenol) and then with distilled water until the aqueous layer is neutral.

-

-

Drying and Evaporation:

-

Dry the ethereal solution over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the diethyl ether under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.

-

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further chemical modifications to build more complex molecular architectures.

Intermediate in the Synthesis of Propafenone

This compound is conceptually related to a key intermediate in the synthesis of Propafenone, a class 1C anti-arrhythmic drug. The synthesis of Propafenone involves the reaction of a phenoxy-containing propiophenone derivative with epichlorohydrin, followed by reaction with n-propylamine. The initial propiophenone derivative can be synthesized from a phenol derivative, highlighting the importance of the phenoxy-ketone scaffold.

Caption: Conceptual workflow for Propafenone synthesis.

Acetylcholinesterase Inhibition

This compound has been identified as a competitive inhibitor of acetylcholinesterase (AChE).[8] AChE is a key enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine, thus terminating the nerve impulse. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is the basis for the therapeutic effect of several drugs used in the treatment of Alzheimer's disease and myasthenia gravis.

Caption: Mechanism of Acetylcholinesterase inhibition.

Spectroscopic Data

The structural identification of this compound is confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methylene protons adjacent to the ether oxygen, and the methyl protons of the acetyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone, C-O-C stretching of the ether, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |

Safety and Handling

This compound is a combustible liquid and is harmful if inhaled.[1][2] Appropriate safety precautions should be taken when handling this chemical.

Table 4: GHS Hazard and Precautionary Statements

| Classification | Statement | Code |

| Hazard | Combustible liquid | H227 |

| Hazard | Harmful if inhaled | H332 |

| Precautionary | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | P210 |

| Precautionary | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |

| Precautionary | Use only outdoors or in a well-ventilated area. | P271 |

| Precautionary | Wear protective gloves/protective clothing/eye protection/face protection. | P280 |

| Precautionary | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | P304 + P340 + P312 |

| Precautionary | Store in a well-ventilated place. Keep cool. | P403 + P235 |

| Precautionary | Dispose of contents/container to an approved waste disposal plant. | P501 |

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound (CAS 621-87-4) is a valuable chemical intermediate with established applications in organic synthesis and potential roles in medicinal chemistry. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and insights into its applications. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this versatile compound.

References

- 1. US4638094A - Process for producing phenylacetones - Google Patents [patents.google.com]

- 2. CA2645263A1 - Agrochemical formulations - Google Patents [patents.google.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents [patents.google.com]

- 6. This compound(621-87-4) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Potential Research Areas for Phenoxyacetone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetone and its derivatives represent a versatile class of compounds with a wide range of demonstrated and potential therapeutic applications. The core structure, consisting of a phenyl ring linked to an acetone moiety via an ether bond, provides a flexible scaffold for chemical modifications, leading to a diverse array of pharmacological activities. This technical guide explores the most promising research avenues for this compound derivatives, focusing on their anticonvulsant, anticancer, and acetylcholinesterase inhibitory properties. This document provides a comprehensive overview of the current state of research, including detailed experimental protocols, quantitative biological activity data, and elucidation of the underlying signaling pathways.

Anticonvulsant Activity

This compound derivatives, particularly phenoxyacetamides, have emerged as a promising class of anticonvulsant agents. Their mechanism of action is believed to involve the modulation of voltage-gated ion channels and the enhancement of GABAergic neurotransmission, key pathways in the regulation of neuronal excitability.

Mechanism of Action

The anticonvulsant effects of many drugs are attributed to their ability to block voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By stabilizing the inactivated state of these channels, phenoxyacetamide derivatives can reduce the repetitive firing of neurons that characterizes seizure activity.

Furthermore, enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) is another key mechanism. These compounds can potentiate GABAergic signaling by interacting with GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus making it less likely to fire an action potential.

Quantitative Data: Anticonvulsant Activity

The anticonvulsant activity of phenoxyacetamide derivatives is typically evaluated in animal models using the Maximal Electroshock (MES) test, which induces tonic-clonic seizures. The median effective dose (ED₅₀) is the dose required to protect 50% of the animals from the seizure.

| Compound Class | Animal Model | Test | ED₅₀ (mg/kg) | Reference |

| Phenoxyacetamides | Mice | MES | 22.62 - 78.30 | [1] |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Mice | MES | 49.6 | [2] |

| 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives | Mice | PTZ | Protective at 100 | [3] |

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical screening method for identifying potential anticonvulsant drugs.

Materials:

-

Electroconvulsometer

-

Corneal electrodes

-

Saline solution (0.9% NaCl)

-

Test animals (mice or rats)

-

Test compound and vehicle control

Procedure:

-

Administer the test compound or vehicle control to the animals, typically via intraperitoneal (i.p.) injection.

-

After a predetermined time (e.g., 30 or 60 minutes), place the corneal electrodes, moistened with saline, on the corneas of the animal.

-

Deliver a high-frequency electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds duration, at a current sufficient to induce a seizure in control animals).

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Calculate the percentage of protected animals at each dose and determine the ED₅₀ value.[4][5][6]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Potentiation of GABA-A Receptor Signaling by Phenoxyacetamide Derivatives.

Caption: Experimental Workflow for the Maximal Electroshock (MES) Test.

Anticancer Activity

Phenoxyacetamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, making them attractive candidates for the development of novel anticancer agents. Their mechanism of action often involves the induction of apoptosis, a form of programmed cell death.

Mechanism of Action

A key target for some anticancer phenoxyacetamide derivatives is Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[7] Inhibition of PARP-1 in cancer cells with existing DNA repair defects (such as BRCA mutations) can lead to an accumulation of DNA damage and trigger apoptosis. The apoptotic cascade involves the activation of caspases, a family of proteases that execute the dismantling of the cell. This process is regulated by pro-apoptotic and anti-apoptotic proteins, and phenoxyacetamides can shift the balance towards apoptosis by upregulating pro-apoptotic genes.[7][8]

Quantitative Data: Anticancer Activity

The in vitro anticancer activity of phenoxyacetamide derivatives is commonly assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the compound that inhibits 50% of cell growth.

| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Reference |

| Compound I | HepG2 (Liver Cancer) | 1.43 | 5-Fluorouracil | 5.32 | [9] |

| Compound II | HepG2 (Liver Cancer) | 6.52 | 5-Fluorouracil | 5.32 | [9] |

| Compound I | MCF-7 (Breast Cancer) | 7.43 | - | - | [9] |

| Pyridazine hydrazide appended phenoxy acetic acid | HepG2 (Liver Cancer) | 6.9 | 5-Fluorouracil | 8.3 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the phenoxyacetamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value.[8][10][11][12][13]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inhibition of PARP-1 by Phenoxyacetamide Derivatives Leading to Apoptosis.

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Acetylcholinesterase Inhibition

Certain this compound derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.

Mechanism of Action

By inhibiting AChE, these derivatives increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This can lead to improvements in cognitive function. The this compound scaffold can interact with the active site of the AChE enzyme, preventing it from hydrolyzing acetylcholine.

Quantitative Data: Acetylcholinesterase Inhibition

The inhibitory activity of compounds against AChE is determined by measuring the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).

| Compound Class | Enzyme | IC₅₀ (µM) | Reference |

| Novel AChE Inhibitor S-I 26 | AChE | 14 | [14] |

| Rivastigmine (Reference) | AChE | 71.1 | [14] |

| Novel AChE Inhibitor S-II 18 | AChE | 120 | [14] |

| Novel AChE Inhibitor S-III 6 | AChE | 175 | [14] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid colorimetric method for determining AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer

-

Test compounds

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds in a suitable solvent.

-

In a 96-well plate, add the phosphate buffer, test compound solution, and AChE enzyme solution.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature.

-

Initiate the reaction by adding the substrate (ATCI) and DTNB.

-

AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound Derivatives.

Caption: Experimental Workflow for the Ellman's Acetylcholinesterase Assay.

Synthesis of Phenoxyacetamide Derivatives

A general and versatile method for the synthesis of phenoxyacetamide derivatives involves the reaction of a substituted phenol with an N-substituted-2-chloroacetamide in the presence of a base.

General Synthesis Protocol

Materials:

-

Substituted phenol

-

N-substituted-2-chloroacetamide

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable solvent)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns, etc.)

Procedure:

-

To a solution of the substituted phenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Add the N-substituted-2-chloroacetamide (1 equivalent) to the mixture.

-

Reflux the reaction mixture for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired phenoxyacetamide derivative.[7][15][16]

Synthetic Workflow Diagram

Caption: General Workflow for the Synthesis of Phenoxyacetamide Derivatives.

Future Research Directions

The versatility of the this compound scaffold presents numerous opportunities for further research and development. Key areas for future investigation include:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help in the rational design of more potent and selective derivatives by identifying the key structural features that govern their biological activity.[14][17][18][19][20][21][22][23]

-

Exploration of Other Therapeutic Areas: The structural similarity of this compound derivatives to other biologically active molecules suggests their potential in other therapeutic areas, such as anti-inflammatory, antimicrobial, and antiviral applications.

-

In-depth Mechanistic Studies: Further elucidation of the specific molecular targets and signaling pathways affected by these derivatives will be crucial for their optimization and clinical development.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to assess the drug-like properties and safety profiles of promising lead compounds.

-

Development of Drug Delivery Systems: Formulating potent derivatives into advanced drug delivery systems could enhance their bioavailability, target specificity, and therapeutic efficacy.

Conclusion

This compound derivatives represent a rich and underexplored area for drug discovery. Their demonstrated efficacy as anticonvulsant, anticancer, and acetylcholinesterase inhibiting agents, coupled with their synthetic accessibility, makes them highly attractive candidates for further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and inspire future research in this promising field, ultimately leading to the development of novel and effective therapeutic agents.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. researchgate.net [researchgate.net]

- 3. defeatingepilepsy.org [defeatingepilepsy.org]

- 4. google.com [google.com]

- 5. scispace.com [scispace.com]

- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchhub.com [researchhub.com]

- 9. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative structure–activity relationship models for compounds with anticonvulsant activity | Semantic Scholar [semanticscholar.org]

- 20. A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. QSAR of anticancer compounds. Bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides), bis(phenazine-1-carboxamides), and bis(naphthalimides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Phenoxypropan-2-one: A Technical Guide to Elucidating its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-phenoxypropan-2-one, also known as phenoxyacetone, is an organic compound featuring a ketone functional group and a phenoxy ether moiety. Its chemical structure (C₉H₁₀O₂) suggests potential for diverse biological interactions, yet its specific molecular targets and physiological effects remain largely uncharacterized. For comparison, the structurally similar compound 1-phenoxy-2-propanol is utilized as an antimicrobial agent and preservative, with a mechanism thought to involve cell membrane disruption and inhibition of microbial enzymes.[1] However, the presence of a ketone in 1-phenoxypropan-2-one, as opposed to a hydroxyl group, implies a distinct pharmacological profile that warrants independent investigation.

This document provides a technical guide for elucidating the mechanism of action (MoA) of 1-phenoxypropan-2-one, from initial target identification to downstream pathway analysis.

Proposed Strategy for MoA Elucidation

A systematic approach is essential to define the biological activity of a novel compound. The following workflow outlines the key phases for investigating the MoA of 1-phenoxypropan-2-one.

Caption: A phased approach for mechanism of action (MoA) elucidation.

Phase 1: Target Identification

The initial step is to identify the molecular target(s) of 1-phenoxypropan-2-one. A combination of computational and experimental methods can be employed.

Experimental Workflow: Affinity-Based Target Discovery

A powerful unbiased method for target identification is affinity chromatography coupled with mass spectrometry.

Caption: Experimental workflow for affinity-based target identification.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Compound Immobilization:

-

Synthesize a derivative of 1-phenoxypropan-2-one containing a linker arm suitable for covalent attachment to an activated solid support (e.g., NHS-activated sepharose beads).

-

Couple the derivative to the beads according to the manufacturer's protocol. Confirm successful immobilization.

-

-

Protein Lysate Preparation:

-

Culture cells of interest (e.g., a human cancer cell line like MCF-7) and harvest.

-

Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris. Determine protein concentration using a BCA or Bradford assay.

-

-

Affinity Pulldown:

-

Incubate the cell lysate (e.g., 1-5 mg total protein) with the compound-coupled beads and with control (un-coupled) beads for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with lysis buffer to remove proteins that are not specifically bound to the compound.

-

-

Elution:

-

Elute bound proteins by either:

-

Competitive elution: Incubating with a high concentration of free 1-phenoxypropan-2-one.

-

Denaturing elution: Boiling the beads in SDS-PAGE sample buffer.

-

-

-

Mass Spectrometry Analysis:

-

Separate the eluted proteins on a 1D SDS-PAGE gel.

-

Excise protein bands, perform in-gel trypsin digestion, and extract the resulting peptides.

-

Analyze peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins by searching the acquired MS/MS spectra against a protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like Mascot or Sequest. Proteins significantly enriched in the compound pulldown compared to the control are considered potential targets.

-

Phase 2: Target Validation and Quantitative Analysis

Once potential targets are identified, their direct interaction with 1-phenoxypropan-2-one must be validated and quantified.

Quantitative Data Summary

Following successful experiments, quantitative data should be compiled to compare the compound's potency against various validated targets or its effect in different cell lines.

Table 1: Hypothetical Quantitative Profile for 1-phenoxypropan-2-one

| Parameter | Target/Assay | Value (µM) | Method |

|---|---|---|---|

| Binding Affinity (Kd) | Recombinant Target X | 15.2 | Isothermal Titration Calorimetry |

| Recombinant Target Y | > 100 | Surface Plasmon Resonance | |

| Enzyme Inhibition (IC₅₀) | Purified Target X | 25.8 | Fluorescence-based Activity Assay |

| Cellular Potency (EC₅₀) | Target X Inhibition in Cells | 45.1 | Cellular Thermal Shift Assay |

| | Anti-proliferative Effect | 52.5 | MTT Assay (MCF-7 cells) |

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

-

Sample Preparation:

-

Express and purify the candidate target protein to >95% purity.

-

Prepare a concentrated solution of the protein (e.g., 20-100 µM) and a solution of 1-phenoxypropan-2-one (e.g., 200-1000 µM).

-

Both solutions must be in identical, degassed buffer (e.g., PBS or HEPES). Dialyze the protein against the buffer extensively.

-

-

Instrument Setup:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the 1-phenoxypropan-2-one solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 2-5 µL) of the compound into the protein solution.

-

Record the heat change after each injection until the binding reaction is saturated.

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, n, and ΔH.

-

Phase 3: Cellular Pathway Analysis

After validating a direct target, the next step is to understand the downstream consequences of this interaction within a cellular context.

Hypothetical Signaling Pathway: Modulation of a MAP Kinase Pathway

If 1-phenoxypropan-2-one were to inhibit a hypothetical upstream kinase (Target X), it would disrupt a downstream signaling cascade, which can be monitored by measuring protein phosphorylation.

Caption: Hypothetical inhibition of a kinase cascade by 1-phenoxypropan-2-one.

Experimental Protocol: Western Blotting for Phosphoprotein Analysis

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve cells of serum for 12-24 hours if the pathway is growth factor-dependent.

-

Pre-treat cells with various concentrations of 1-phenoxypropan-2-one (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours.

-

Stimulate the pathway with an appropriate agonist (e.g., EGF, PMA) for a short period (e.g., 15 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Collect lysates and quantify protein concentration.

-

-

Electrophoresis and Transfer:

-

Normalize protein amounts (e.g., 20 µ g/lane ) and separate by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific to a phosphorylated protein in the pathway (e.g., anti-phospho-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to confirm equal loading.

-

Quantify band intensity to determine the dose-dependent effect of 1-phenoxypropan-2-one on protein phosphorylation.

-

References

In-Depth Technical Guide: Acetylcholinesterase Inhibition by Phenoxyacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the inhibition of acetylcholinesterase (AChE) by phenoxyacetone. This compound, a ketone-containing aromatic compound, has been identified as a competitive inhibitor of acetylcholinesterase, the key enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Understanding the kinetics and mechanism of this inhibition is crucial for the fields of neuropharmacology and toxicology, particularly in the context of designing novel therapeutic agents for neurological disorders such as Alzheimer's disease, where AChE inhibitors are a cornerstone of treatment.

Core Concepts of Inhibition

Acetylcholinesterase terminates synaptic transmission at cholinergic synapses by hydrolyzing acetylcholine. Inhibitors of this enzyme prevent this hydrolysis, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged stimulation of cholinergic receptors. This compound is classified as a reversible, competitive inhibitor of AChE[1]. This mode of inhibition suggests that it likely binds to the active site of the enzyme, competing with the native substrate, acetylcholine. The characterization of such inhibitors is fundamental to structure-activity relationship (SAR) studies aimed at developing more potent and selective drugs.

Quantitative Data on Inhibitory Activity

For comparative context, the following table summarizes the inhibitory activities of various other phenoxy-containing compounds against acetylcholinesterase. This data illustrates the range of potencies that can be achieved by modifying the core phenoxy scaffold.

| Compound Class | Specific Compound Example | IC₅₀ Value (AChE) | Source |

| Phenoxytacrine Derivatives | 7-Phenoxytacrine (7-PhO-THA) | Varies by derivative | [2] |

| 2-Phenoxy-N-substituted-acetamide Derivatives | (Specific derivatives) | Moderate Activity | [4] |

| Phenserine (Physostigmine analog) | Phenserine | 0.0453 µM | [5] |

Note: The inhibitory potency of this compound itself is not publicly documented in terms of a specific IC₅₀ or Kᵢ value. The data above is for structurally related compounds and is provided for contextual purposes.

Experimental Protocols

The standard method for determining acetylcholinesterase activity and inhibition is the spectrophotometric method developed by Ellman[4][6][7][8][9][10]. The following protocol outlines the key steps for an in vitro AChE inhibition assay.

Protocol: Ellman's Method for AChE Inhibition Assay

1. Principle: This assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine (ATCI), a synthetic substrate for AChE, is hydrolyzed to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color production is directly proportional to the enzyme activity.

2. Reagents and Materials:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes), diluted to a working concentration (e.g., 1 U/mL) in phosphate buffer.

-

Acetylthiocholine Iodide (ATCI) solution (14 mM in deionized water). Prepare fresh daily.

-

DTNB solution (10 mM in phosphate buffer).

-

Test Inhibitor (this compound) solution, prepared in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay is low, typically <1%).

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm.

3. Assay Procedure (96-well plate format):

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound (or its solvent for the control) to the respective wells. Mix gently and incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: Add 10 µL of the ATCI solution to all wells (except the blank) to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.

4. Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity)[11].

Kinetic Analysis:

To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound). The data are then plotted using graphical methods such as the Lineweaver-Burk or Dixon plots[12][13][14][15][16][17].

-

Lineweaver-Burk Plot: A plot of 1/V versus 1/[S] (where V is the reaction velocity and [S] is the substrate concentration). For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis.

-

Dixon Plot: A plot of 1/V versus inhibitor concentration [I] at different fixed substrate concentrations. For a competitive inhibitor, the lines will intersect at a point where the x-coordinate equals -Kᵢ.

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual basis of competitive inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acetylcholinesterase inhibition by the ketone transition state analog this compound and 1-halo-3-phenoxy-2-propanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Supplier | CAS 621-87-4 | AOBIOUS [aobious.com]

- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. IC50 - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenoxyacetone: A Ketone Transition State Analog for Enzyme Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetone, a simple ketone-containing aromatic compound, has been identified as a transition state analog inhibitor, primarily targeting the enzyme acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of this compound's role as a ketone transition state analog, its mechanism of action, and its inhibitory effects. Detailed experimental protocols for the synthesis of this compound and the subsequent enzyme inhibition assays are provided to facilitate further research in this area. Quantitative data from existing literature is summarized, and key signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the subject matter for researchers, scientists, and professionals in drug development.

Introduction

Enzyme inhibitors are fundamental tools in biochemistry and pharmacology, playing a crucial role in the elucidation of enzymatic mechanisms and serving as foundational structures for drug design. Among the various classes of inhibitors, transition state analogs are of particular interest due to their high specificity and potency. These molecules mimic the high-energy transition state of a substrate as it is being converted to a product by an enzyme. By binding tightly to the enzyme's active site, they effectively block its catalytic activity.

This compound (1-phenoxy-2-propanone) is a ketone-containing compound that has been investigated as a transition state analog inhibitor. The electrophilic carbonyl carbon of the ketone can be attacked by a nucleophilic residue in the enzyme's active site, forming a stable tetrahedral intermediate that resembles the transition state of substrate hydrolysis. This guide will delve into the specifics of this compound as a transition state analog, with a primary focus on its well-documented inhibition of acetylcholinesterase.

Mechanism of Action: The Ketone as a Transition State Analog

The inhibitory activity of this compound is attributed to the electrophilic nature of its ketone carbonyl group. In the context of serine proteases, such as acetylcholinesterase, the active site contains a catalytic triad, with a highly nucleophilic serine residue.

The proposed mechanism of inhibition involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of this compound. This forms a stable, covalent hemiketal adduct. This tetrahedral hemiketal closely mimics the geometry of the tetrahedral intermediate formed during the hydrolysis of the natural substrate, acetylcholine. By forming this stable analog of the transition state, this compound effectively sequesters the enzyme, preventing it from binding to and hydrolyzing its natural substrate.

dot

Quantitative Inhibition Data

The inhibitory potential of this compound against acetylcholinesterase has been quantified, demonstrating its efficacy as an inhibitor. The key parameter for a reversible inhibitor is the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | Reference |

| Acetylcholinesterase (AChE) | This compound | 0.03 mM | [1] |

Note: The unit for the Ki value was not explicitly clear in the available reference material and is inferred to be mM based on typical values for this class of inhibitors.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, reacting phenol with chloroacetone in the presence of a base.

Materials:

-

Phenol

-

Chloroacetone

-

Potassium Carbonate (K2CO3)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in anhydrous acetone.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Slowly add chloroacetone (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Signaling Pathway Context

Acetylcholinesterase plays a critical role in cholinergic neurotransmission by terminating the signal at the synapse. The breakdown of acetylcholine is essential for preventing continuous stimulation of postsynaptic receptors.

dot

Inhibition of acetylcholinesterase by compounds like this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of acetylcholine receptors on the postsynaptic neuron, which can have various physiological effects and is the basis for the therapeutic use of AChE inhibitors in conditions like Alzheimer's disease and myasthenia gravis.

Conclusion

This compound serves as a valuable model compound for studying the principles of transition state analog inhibition, particularly for serine proteases like acetylcholinesterase. Its relatively simple structure and straightforward synthesis make it an accessible tool for researchers. The detailed protocols provided in this guide are intended to facilitate further investigation into the inhibitory properties of this compound and other ketone-containing compounds. While its inhibitory effect on acetylcholinesterase is documented, a broader characterization of its activity against other proteases would provide a more complete understanding of its potential as a versatile enzyme inhibitor. The concepts and methodologies outlined herein are fundamental to the fields of enzymology and drug discovery and can be applied to the study of a wide range of enzyme-inhibitor interactions.

References

A Preliminary Investigation into the Reactivity of Phenoxyacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetone (1-phenoxy-2-propanone) is a versatile ketone with applications in organic synthesis and potential as a lead compound in drug discovery, notably as an acetylcholinesterase inhibitor. This technical guide provides a preliminary investigation into the reactivity of this compound, consolidating available data on its synthesis, chemical properties, and biological interactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a comprehensive resource for researchers in the field.

Introduction

This compound, a colorless to light-yellow liquid, is an organic compound with the chemical formula C₉H₁₀O₂. Its structure, featuring a phenoxy group attached to an acetone moiety, imparts a unique combination of reactivity at the carbonyl group and the aromatic ring. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules, including various phenoxyacetamide derivatives that have shown a wide range of pharmacological activities.[1][2] Furthermore, this compound itself has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the regulation of cholinergic neurotransmission.[3][4] This guide aims to provide a foundational understanding of this compound's reactivity to facilitate its application in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is essential for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [4] |

| Molecular Weight | 150.17 g/mol | [4] |

| Boiling Point | 229-230 °C (lit.) | |

| Density | 1.097 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.521 (lit.) | [5] |

| Appearance | Colorless to light-yellow liquid | |

| Solubility | Soluble in water (9798 mg/L @ 25 °C est.) | [6] |

| Flash Point | 85 °C (185 °F) - closed cup | [5] |

| LogP (o/w) | 1.04 | [6] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1720-1740 cm⁻¹. Other significant peaks include those for C-O-C stretching and aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 150, corresponding to its molecular weight. Common fragmentation patterns involve the loss of acetyl and phenoxy radicals.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum typically shows a singlet for the methyl protons (CH₃) around δ 2.2 ppm, a singlet for the methylene protons (CH₂) adjacent to the carbonyl group around δ 4.6 ppm, and multiplets for the aromatic protons of the phenyl group in the range of δ 6.9-7.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around δ 205 ppm), the methylene carbon (around δ 75 ppm), the methyl carbon (around δ 27 ppm), and the aromatic carbons.

-

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the Williamson ether synthesis.[6][7] This reaction involves the nucleophilic substitution of a halide from an α-halo ketone by a phenoxide ion.

Reaction Scheme

The overall reaction for the synthesis of this compound from phenol and chloroacetone is as follows:

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is adapted from various reported procedures.

Materials:

-

Phenol

-

Chloroacetone

-

Sodium hydroxide (NaOH) or Sodium metal (Na)

-

Anhydrous acetone or another suitable solvent

-

Diethyl ether

-

5% NaOH solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Sodium Phenoxide:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenol (1.0 equivalent) in a suitable solvent like anhydrous acetone.

-

Slowly add a stoichiometric amount of sodium hydroxide (1.0 equivalent) to the solution with stirring. The reaction is exothermic. Alternatively, for an anhydrous reaction, sodium metal can be carefully added to dry phenol.

-

-

Reaction with Chloroacetone:

-

Once the sodium phenoxide has formed, slowly add chloroacetone (1.0 equivalent) dropwise from the dropping funnel to the reaction mixture with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).[3]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with 5% NaOH solution (to remove any unreacted phenol), water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent to obtain the crude this compound.

-

-

Purification (Optional but Recommended):

-

The crude product can be purified by vacuum distillation.

-

Alternatively, a bisulfite adduct can be formed for purification. The crude this compound is shaken with a saturated solution of sodium bisulfite. The crystalline adduct is filtered, washed, and then decomposed with a dilute sodium hydroxide solution to regenerate the pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity of this compound

The reactivity of this compound is primarily governed by the electrophilic nature of the carbonyl carbon and the potential for reactions involving the α-protons and the aromatic ring.

Reactions at the Carbonyl Group

The carbonyl group in this compound is susceptible to nucleophilic attack.

-

Formation of Hydrazones: this compound readily reacts with hydrazines to form the corresponding hydrazones. For example, reaction with phenylhydrazine yields a crystalline hydrazone.

-

Formation of Oximes: Reaction with hydroxylamine is expected to produce the corresponding oxime.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Addition of Grignard Reagents: Grignard reagents will add to the carbonyl group to form tertiary alcohols.

Reactions Involving the α-Protons

The protons on the methylene group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as aldol condensations or alkylations.

Synthesis of Phenoxyacetamide Derivatives